molecular formula C21H21N3O2 B2625226 N-([2,4'-bipyridin]-3-ylmethyl)-4-isopropoxybenzamide CAS No. 2034474-41-2

N-([2,4'-bipyridin]-3-ylmethyl)-4-isopropoxybenzamide

Cat. No.: B2625226
CAS No.: 2034474-41-2
M. Wt: 347.418
InChI Key: MHDBUGGCPFWFTJ-UHFFFAOYSA-N
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Description

N-([2,4’-bipyridin]-3-ylmethyl)-4-isopropoxybenzamide is a complex organic compound that belongs to the bipyridine family. This compound is characterized by the presence of a bipyridine moiety linked to a benzamide structure, which imparts unique chemical and physical properties. Bipyridine derivatives are known for their ability to form stable complexes with transition metals, making them valuable in various fields of chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-([2,4’-bipyridin]-3-ylmethyl)-4-isopropoxybenzamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve large-scale coupling reactions using automated reactors to ensure high yield and purity. The use of continuous flow reactors can enhance the efficiency of the synthesis process by providing better control over reaction conditions and minimizing side reactions .

Chemical Reactions Analysis

Types of Reactions

N-([2,4’-bipyridin]-3-ylmethyl)-4-isopropoxybenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Bipyridinium salts

    Reduction: Dihydrobipyridine derivatives

    Substitution: Various substituted benzamides depending on the nucleophile used

Mechanism of Action

The mechanism of action of N-([2,4’-bipyridin]-3-ylmethyl)-4-isopropoxybenzamide involves its ability to form stable complexes with transition metals. These metal complexes can interact with biological molecules, leading to various biochemical effects. For example, the compound may inhibit specific enzymes or disrupt cellular processes by binding to metal ions that are essential for enzyme activity . The exact molecular targets and pathways involved depend on the specific metal complex formed and the biological context in which it is studied .

Comparison with Similar Compounds

Properties

IUPAC Name

4-propan-2-yloxy-N-[(2-pyridin-4-ylpyridin-3-yl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O2/c1-15(2)26-19-7-5-17(6-8-19)21(25)24-14-18-4-3-11-23-20(18)16-9-12-22-13-10-16/h3-13,15H,14H2,1-2H3,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHDBUGGCPFWFTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC=C(C=C1)C(=O)NCC2=C(N=CC=C2)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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